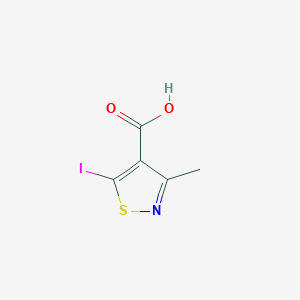

5-Iodo-3-methylisothiazole-4-carboxylic acid

Description

5-Iodo-3-methylisothiazole-4-carboxylic acid is a heterocyclic compound featuring an isothiazole core substituted with a methyl group at position 3, a carboxylic acid at position 4, and an iodine atom at position 3. The isothiazole ring, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The iodine substituent enhances polarizability and may influence reactivity in cross-coupling reactions or biological interactions.

Properties

IUPAC Name |

5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIWMXFCHBNILL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383546-18-6 | |

| Record name | 5-iodo-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-methylisothiazole-4-carboxylic acid typically involves the iodination of 3-methylisothiazole-4-carboxylic acid. One common method includes the use of n-butyl lithium and iodine as reagents. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures, typically around -78°C, under an inert atmosphere such as argon .

Industrial Production Methods

While specific industrial production methods for 5-Iodo-3-methylisothiazole-4-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organometallic compounds or nucleophiles can be used to replace the iodine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

5-Iodo-3-methylisothiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and the carboxylic acid group play crucial roles in its reactivity and binding to biological molecules. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 5-Iodo-3-methylisothiazole-4-carboxylic acid and related compounds:

Comparison with 5-Chloro-3-Methylisothiazole Derivatives

- Structural Differences: Replacing iodine with chlorine reduces steric bulk and polarizability. The C–I bond is longer (2.09 Å) vs.

- Synthesis : The chloro derivative is synthesized via hydrazide intermediates, with optimized crystallization in 2-PrOH . For the iodo analog, similar methods may require harsher conditions due to iodine’s lower electronegativity.

- Bioactivity: Chloro derivatives exhibit antiproliferative activity in cancer cell lines, as shown in hydrazide derivatives (e.g., IC₅₀ values in µM range) .

Comparison with Isoxazole Carboxylic Acids

- Heteroatom Effects: Isoxazoles (O, N) vs. isothiazoles (S, N) differ in aromatic stability and electronic properties.

- Physical Properties : 5-Methylisoxazole-3-carboxylic acid has a melting point of 168–170°C , while isothiazole derivatives typically exhibit lower melting points due to reduced symmetry.

Comparison with Hydrazide Derivatives

- Functional Group Impact : Hydrazides (CONHNH₂) vs. carboxylic acids (COOH) differ in hydrogen-bonding capacity and metal-chelating ability. Hydrazides are often explored for antimicrobial or anticancer activity, as seen in bis(indolyl)hydrazide-hydrazone derivatives .

- Reactivity : The carboxylic acid group in 5-Iodo-3-methylisothiazole-4-carboxylic acid allows for esterification or amidation, whereas hydrazides enable Schiff base formation or coordination chemistry.

Research Implications and Gaps

While 5-Iodo-3-methylisothiazole-4-carboxylic acid’s specific properties remain understudied, its structural analogs suggest promising avenues for drug development, particularly in oncology. Further research should:

Elucidate the compound’s synthetic pathway and optimize yields.

Evaluate antiproliferative activity against standard cell lines (e.g., MCF-7, HeLa).

Compare pharmacokinetic profiles (e.g., solubility, metabolic stability) with chloro and hydrazide derivatives.

Biological Activity

5-Iodo-3-methylisothiazole-4-carboxylic acid (IMCA) is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity of IMCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

IMCA is characterized by its unique isothiazole ring structure, which contributes to its biological activity. The molecular formula of IMCA is C4H4INS, and it features an iodine atom at the 5-position and a carboxylic acid group at the 4-position. The presence of these functional groups is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C4H4INS |

| Molecular Weight | 196.06 g/mol |

| IUPAC Name | 5-Iodo-3-methylisothiazole-4-carboxylic acid |

| CAS Number | 1383546-18-6 |

Anticancer Properties

Research indicates that IMCA and its derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various hydrazide derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid, which demonstrated notable antiproliferative activity against several cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo)

- Breast adenocarcinoma (MCF-7)

The most active derivatives showed IC50 values lower than 30 µg/mL against these cell lines, indicating potent anticancer activity .

The mechanisms through which IMCA exerts its biological effects include:

- Inhibition of Kinases : IMCA has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial pathway involved in cancer cell proliferation and survival .

- Cell Cycle Arrest : Compounds derived from IMCA have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation .

- Induction of Apoptosis : Studies suggest that IMCA may promote programmed cell death in malignant cells, further contributing to its anticancer efficacy .

Selectivity and Toxicity

One of the advantages of IMCA derivatives is their selectivity towards cancer cells while exhibiting low toxicity towards normal cells. For instance, the most active compounds demonstrated significantly higher cytotoxicity against cancer cells compared to normal epithelial cells . This selectivity is critical for developing effective chemotherapeutic agents with minimal side effects.

Study on Hydrazide Derivatives

A notable study synthesized various hydrazide derivatives from IMCA and evaluated their anticancer activity. The results indicated that these derivatives not only inhibited cancer cell proliferation but also overcame drug resistance mechanisms commonly seen in chemotherapy .

Table 1: Antiproliferative Activity of IMCA Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid | MV4-11 | 25 |

| 5-Chloro derivative | LoVo | 20 |

| 5-Iodo derivative | MCF-7 | 15 |

Clinical Relevance

The potential clinical applications of IMCA derivatives extend beyond oncology. Their ability to inhibit key signaling pathways involved in inflammation suggests potential use in treating inflammatory diseases as well .

Q & A

Q. Table 1. Key Reaction Conditions for Iodination

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | 0–10°C | Reduces side reactions |

| Solvent | Acetic acid/DMF (1:1) | Enhances iodine solubility |

| Catalysts | ZnCl₂ (5 mol%) | Directs regioselectivity |

Q. Table 2. Spectral Benchmarks

| Technique | Diagnostic Signal | Expected Value |

|---|---|---|

| ¹H NMR | 3-methyl group | δ 2.5 (s, 3H) |

| IR | C=O stretch | 1690–1710 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.